

Spectroscopic Profile of 2-(4-Aminophenyl)ethylamine: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)ethylamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(4-aminophenyl)ethylamine** (also known as 4-aminophenethylamine), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

2-(4-Aminophenyl)ethylamine is a primary amine with the chemical formula $C_8H_{12}N_2$ and a molecular weight of 136.19 g/mol ^{[1][2]}. Its structure, featuring both an aromatic and an aliphatic amino group, makes it a versatile building block in organic synthesis. Accurate spectroscopic data is crucial for its identification, purity assessment, and quality control in research and manufacturing. This guide presents a detailed analysis of its NMR, IR, and MS data, supplemented with standardized experimental protocols.

Spectroscopic Data

The following sections provide a detailed breakdown of the NMR, IR, and MS data for **2-(4-aminophenyl)ethylamine**. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	Aromatic Protons (H-2, H-3, H-5, H-6)
Data not available	-	-	-CH ₂ - (Ethyl)
Data not available	-	-	-CH ₂ - (Ethyl)
Data not available	-	-	-NH ₂ (Aliphatic)
Data not available	-	-	-NH ₂ (Aromatic)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available	C-1
Data not available	C-2, C-6
Data not available	C-3, C-5
Data not available	C-4
Data not available	-CH ₂ - (Ethyl)
Data not available	-CH ₂ - (Ethyl)

Note: Specific, experimentally determined chemical shifts, multiplicities, and coupling constants for **2-(4-aminophenyl)ethylamine** are not readily available in the public domain. The assignments are based on the expected chemical environments of the protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-(4-aminophenyl)ethylamine** is characterized by the presence of N-H and C-N bonds from the primary amine groups, as well as aromatic and aliphatic C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Strong	N-H asymmetric stretching (aromatic and aliphatic NH ₂)
3330-3250	Strong	N-H symmetric stretching (aromatic and aliphatic NH ₂)
3100-3000	Medium	Aromatic C-H stretching
3000-2850	Medium	Aliphatic C-H stretching
1650-1580	Medium	N-H bending (scissoring) of primary amines
1620-1580	Medium	C=C stretching in aromatic ring
1520-1480	Medium	C=C stretching in aromatic ring
1335-1250	Strong	Aromatic C-N stretching
1250-1020	Medium-Weak	Aliphatic C-N stretching
910-665	Broad, Strong	N-H wagging of primary amines
850-800	Strong	C-H out-of-plane bending (para-disubstituted ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2-(4-aminophenyl)ethylamine** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
136	Moderate	$[M]^+$ (Molecular ion)
107	High	$[M - CH_2NH]^+$
106	High (Base Peak)	$[M - CH_2NH_2]^+$ (Loss of the ethylamine side chain)
77	Moderate	$[C_6H_5]^+$ (Phenyl cation)
30	High	$[CH_2NH_2]^+$

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

1H and ^{13}C NMR Analysis of **2-(4-Aminophenyl)ethylamine**

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-(4-aminophenyl)ethylamine** for 1H NMR, or 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Cap the NMR tube and gently agitate to ensure complete dissolution.
- Instrument Parameters (1H NMR):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- Spectral Width: 0-12 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher ^{13}C frequency NMR spectrometer.
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the TMS signal (0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

FT-IR Analysis of Neat **2-(4-Aminophenyl)ethylamine**

- Sample Preparation:

- Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) are clean and dry.
- For the neat liquid analysis, place a single drop of **2-(4-aminophenyl)ethylamine** directly onto the ATR crystal or between two salt plates.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
 - Mode: Attenuated Total Reflectance (ATR) or Transmission.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition and Processing:
 - Acquire a background spectrum of the empty ATR crystal or clean salt plates.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

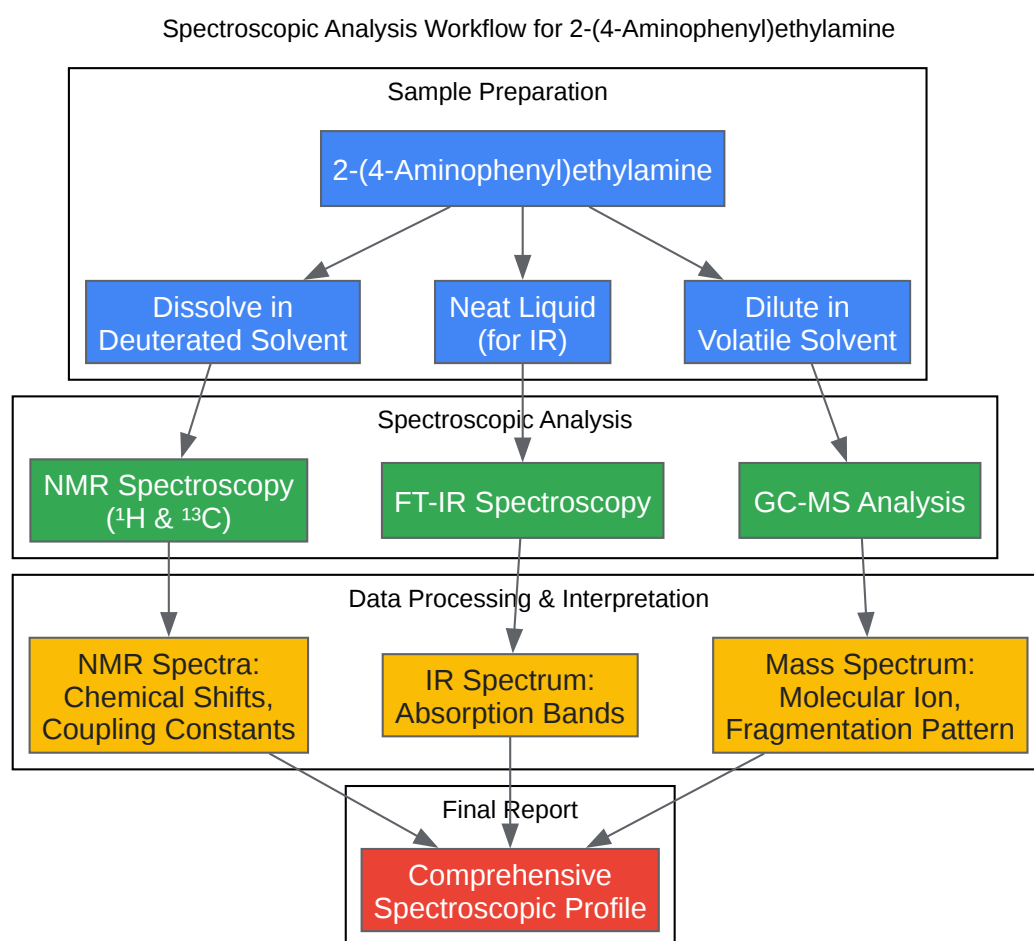
GC-MS Analysis of **2-(4-Aminophenyl)ethylamine**

- Sample Preparation:
 - Prepare a dilute solution of **2-(4-aminophenyl)ethylamine** (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- Gas Chromatography (GC) Parameters:

- GC System: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50-100 °C, hold for 1-2 minutes.
 - Ramp: 10-20 °C/min to 280 °C.
 - Final hold: 5-10 minutes.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 30-300.
 - Ion Source Temperature: 230 °C.
 - Interface Temperature: 280 °C.
- Data Analysis:
 - Identify the peak corresponding to **2-(4-aminophenyl)ethylamine** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak and major fragment ions.
 - Propose fragmentation pathways consistent with the observed spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(4-aminophenyl)ethylamine**.



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Caption: General workflow for the spectroscopic analysis of **2-(4-aminophenyl)ethylamine**.

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References

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